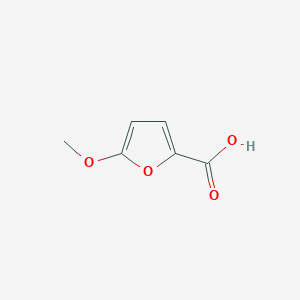

5-methoxyfuran-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methoxyfuran-2-carboxylic Acid is a compound of interest in various fields of chemical research due to its potential applications in the synthesis of biologically active molecules and materials. Research has been focused on its synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of furan derivatives, including 5-methoxyfuran-2-carboxylic Acid, can involve several chemical pathways. For instance, enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid represents a relevant synthetic route for furan derivatives, highlighting the potential for bio-based production methods (Dijkman, Groothuis, & Fraaije, 2014).

Molecular Structure Analysis

Studies on similar compounds, such as 5-methoxyindole-2-carboxylic acid, have provided insights into the molecular and crystal structure, showing how molecular ribbons formed by hydrogen bond interactions contribute to the structural stability of these compounds (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including enzyme-catalyzed oxidations which are crucial for converting bio-based substrates into valuable chemical products. The oxidation of HMF to furan-2,5-dicarboxylic acid by enzymes illustrates the chemical reactivity of these compounds and their potential for synthesis in green chemistry contexts (Dijkman, Groothuis, & Fraaije, 2014).

Physical Properties Analysis

The physical properties of 5-methoxyfuran-2-carboxylic Acid and related compounds are closely tied to their molecular structures. The vibrational spectra, including infrared and Raman spectroscopy studies, provide detailed information on the physical properties of these molecules, revealing insights into their stability and interactions within various states (Morzyk-Ociepa, 2009).

Chemical Properties Analysis

The chemical properties of 5-methoxyfuran-2-carboxylic Acid derivatives, such as their reactivity in synthesis and potential for forming biologically active molecules, are of significant interest. Research into the synthesis and antibacterial activity of related furan carboxylic acid derivatives demonstrates the chemical versatility and potential applications of these compounds in developing new pharmaceuticals (Hansen et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyether Carboxylic Acids for Ion Transport

5-Methoxyfuran-2-carboxylic acid and its derivatives have been employed in the synthesis of polyether carboxylic acids, which are used as carriers for active and competitive transport of alkali metal ions through liquid membranes. This application is significant in the study of ion transport ability and selectivity, influenced by various factors such as the number of ether oxygens and the presence of hydrophobic groups (Yamaguchi et al., 1988).

Structural and Vibrational Spectra Analysis

Research involving 5-methoxyfuran-2-carboxylic acid includes studying its crystal and molecular structure, as well as its vibrational spectra. Such studies are crucial for understanding the molecular interactions and properties of this compound, which can be applied in various fields of chemistry and material science (Morzyk-Ociepa et al., 2004).

Bioactivity in Plant Extracts

In botanical studies, derivatives of 5-methoxyfuran-2-carboxylic acid isolated from plant sources like Nicotiana tabacum have shown significant bioactivity. For example, these compounds have been tested for anti-tobacco mosaic virus activity and cytotoxicity against human tumor cell lines, highlighting their potential in pharmacological and botanical research (Wu et al., 2018).

Biocatalytic Production in Industrial Applications

The compound has been involved in studies focusing on biocatalytic production of furan carboxylic acids, which are useful in various industries. For instance, genetically engineered Escherichia coli cells have been used to enhance the oxidation process of aromatic aldehydes, including 5-methoxyfuran-2-carboxylic acid, demonstrating its application in the production of industrial chemicals (Zhang et al., 2020).

Inhibition of Binding Protein Dependent Transport in Escherichia coli

In microbiology, 5-methoxyfuran-2-carboxylic acid has been identified as an inhibitor of binding protein-dependent transport in Escherichia coli. This aspect of the compound is relevant in the study of bacterial transport systems and could have implications in developing antibacterial strategies (Richarme, 1985).

Potential as a Sustainable Chemical Feedstock

The derivative of 5-methoxyfuran-2-carboxylic acid, 5-Hydroxymethylfurfural (HMF), has been explored for its potential as a sustainable feedstock in the chemical industry. It can be used for producing various chemicals and materials, indicating the broader application of furan derivatives in sustainable industrial processes (Chernyshev et al., 2017).

Safety and Hazards

The safety information for 5-methoxyfuran-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions for 5-methoxyfuran-2-carboxylic acid and related compounds involve the development of sustainable and environmentally friendly methods for their synthesis. For instance, one study discusses the potential of using biomass or biomass-derived platform chemicals for the catalytic synthesis of value-added chemicals . This approach could reduce dependency on fossil fuels and contribute to the development of clean energy storage and conversion technologies .

Eigenschaften

IUPAC Name |

5-methoxyfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFIGGAALSZSJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxyfuran-2-carboxylic Acid | |

CAS RN |

94084-62-5 |

Source

|

| Record name | 5-methoxyfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)

![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)